molecular formula C18H27N3O3S B6905655 N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide

N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide

Cat. No.: B6905655
M. Wt: 365.5 g/mol
InChI Key: WTDBIDOVBATHCW-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a sulfonamide group, and a pyrrolidinone moiety

Properties

IUPAC Name

N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-3-21(4-2)25(23,24)16-7-8-17-15(14-16)9-11-19(17)12-13-20-10-5-6-18(20)22/h7-8,14H,3-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDBIDOVBATHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)CCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety is attached through a nucleophilic substitution reaction, where the indole sulfonamide reacts with a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the indole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide: This compound shares the pyrrolidinone moiety but differs in the rest of its structure.

    Indole-3-acetic acid: While it contains the indole ring, it lacks the sulfonamide and pyrrolidinone groups.

Uniqueness

N,N-diethyl-1-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

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